molecular formula C19H12ClF3N2O3 B10903396 (2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B10903396
M. Wt: 408.8 g/mol
InChI Key: OPOVAZAERJBVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-acetyl-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with a trifluoromethyl-substituted aniline in the presence of a suitable catalyst.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxime derivatives.

    Reduction: Reduction of the imino group can yield amine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxime Derivatives: Formed from oxidation reactions.

    Amine Derivatives: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new chromene-based drugs.

Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Properties

Molecular Formula

C19H12ClF3N2O3

Molecular Weight

408.8 g/mol

IUPAC Name

N-acetyl-6-chloro-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C19H12ClF3N2O3/c1-10(26)24-17(27)15-8-11-7-13(20)5-6-16(11)28-18(15)25-14-4-2-3-12(9-14)19(21,22)23/h2-9H,1H3,(H,24,26,27)

InChI Key

OPOVAZAERJBVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.